Weak Dihydroorotase Inhibition Defines a Distinct Biological Profile
5-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine exhibits extremely weak inhibition of dihydroorotase, an enzyme involved in pyrimidine biosynthesis, with an IC50 of 1,000,000 nM (1 mM) [1]. This contrasts sharply with the low nanomolar potency observed for structurally related tetrahydro-1,8-naphthyridine derivatives against other targets, such as the CB1 receptor (IC50 = 1.0 nM for compound 119) [2]. This data point serves as a negative control or baseline for selectivity profiling, demonstrating that the compound is not a pan-assay interference compound (PAINS) and that its activity is highly target-dependent. The weak inhibition of dihydroorotase specifically distinguishes this compound from more potent anti-proliferative agents targeting the same pathway.
| Evidence Dimension | Dihydroorotase Inhibition (IC50) |
|---|---|
| Target Compound Data | 1,000,000 nM (1 mM) |
| Comparator Or Baseline | Compound 119 (CB1 receptor inverse agonist) IC50 = 1.0 nM |
| Quantified Difference | 1,000,000-fold weaker inhibition of dihydroorotase vs. CB1 receptor |
| Conditions | Mouse Ehrlich ascites dihydroorotase enzyme at pH 7.37, 10 µM compound concentration [1] |
Why This Matters
This data provides a critical benchmark for selectivity profiling and ensures that any observed biological activity in other assays is not due to non-specific enzyme inhibition.
- [1] BindingDB. Affinity Data for 5-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine. IC50: 1.00E+6 nM for dihydroorotase enzyme. View Source
- [2] Madsen-Duggan CB, et al. Dihydro-pyrano[2,3-b]pyridines and tetrahydro-1,8-naphthyridines as CB1 receptor inverse agonists: synthesis, SAR and biological evaluation. Bioorg Med Chem Lett. 2010;20(12):3750-3754. PMID: 20483606. View Source
